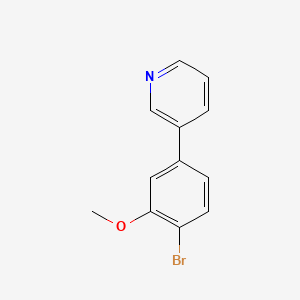
3-(4-Bromo-3-methoxyphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Bromo-3-methoxyphenyl)pyridine is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine, substituted with a bromo and a methoxy group on the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methoxyphenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
化学反応の分析
Types of Reactions
3-(4-Bromo-3-methoxyphenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or other substituents.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
科学的研究の応用
3-(4-Bromo-3-methoxyphenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-(4-Bromo-3-methoxyphenyl)pyridine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in a range of biochemical interactions.
類似化合物との比較
Similar Compounds
- 3-(4-Bromo-3-methylphenyl)pyridine
- 3-(4-Bromo-3-ethoxyphenyl)pyridine
- 3-(4-Bromo-3-hydroxyphenyl)pyridine
Uniqueness
3-(4-Bromo-3-methoxyphenyl)pyridine is unique due to the presence of both a bromo and a methoxy group on the phenyl ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. The methoxy group can influence the electronic properties of the molecule, while the bromo group provides a site for further functionalization .
特性
分子式 |
C12H10BrNO |
|---|---|
分子量 |
264.12 g/mol |
IUPAC名 |
3-(4-bromo-3-methoxyphenyl)pyridine |
InChI |
InChI=1S/C12H10BrNO/c1-15-12-7-9(4-5-11(12)13)10-3-2-6-14-8-10/h2-8H,1H3 |
InChIキー |
RRFQXHKFGYQQDT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=CN=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![cis-5-Boc-2-oxo-octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14771116.png)

![(S)-7'-(Diphenylphosphino)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B14771138.png)

![14-Nitro-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11(16),12,14-pentaene;tetrafluoroborate](/img/structure/B14771140.png)

![2-amino-5-ethenyl-7-(1-phenylethyl)-3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14771153.png)

![(S)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14771181.png)
